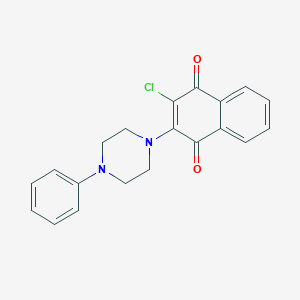

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone

描述

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is a useful research compound. Its molecular formula is C20H17ClN2O2 and its molecular weight is 352.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Related compounds have been shown to inhibit acetylcholinesterase , suggesting that this compound may have a similar target.

Mode of Action

It’s worth noting that related compounds have been shown to inhibit acetylcholinesterase , which could suggest a similar mode of action for this compound.

Biochemical Pathways

If this compound acts similarly to related compounds, it may affect the cholinergic system by inhibiting acetylcholinesterase . This would increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Pharmacokinetics

The compound has a predicted logp value of 389, suggesting it is lipophilic and may readily cross cell membranes . Its predicted water solubility at 25°C is 28.69 mg/L , which may affect its bioavailability.

Result of Action

If it acts as an acetylcholinesterase inhibitor like related compounds, it could potentially enhance cholinergic transmission, which could have effects on memory and cognition .

生化分析

Biochemical Properties

The 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione molecule interacts with various enzymes, proteins, and other biomolecules. It is part of the 1,4-naphthoquinone class, which has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . These compounds have also been studied for their anti-inflammatory, antimicrobial, and antitumor activities .

Cellular Effects

The effects of 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-Chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

生物活性

2-Chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone is a derivative of naphthoquinone that has garnered attention due to its diverse biological activities. This compound belongs to the 1,4-naphthoquinone class, which is known for various medicinal properties, including anticancer, antimicrobial, and antiparasitic effects. This article explores the biological activity of this compound, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound (C₃₂H₃₁ClN₂O₂) features a naphthoquinone core with a chloro group at position 2 and a piperazine moiety at position 3. The presence of these substituents significantly influences its biological activity.

Anticancer Activity

Research indicates that naphthoquinone derivatives, including this compound, exhibit potent anticancer properties . The mechanism of action involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. A study demonstrated that certain naphthoquinones led to increased apoptotic cell populations, with some derivatives showing over 80% apoptosis in treated cancer cell lines compared to controls .

Antimicrobial Effects

Naphthoquinones are also recognized for their antimicrobial activity . This compound has shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or interfering with nucleic acid synthesis. For instance, derivatives of naphthoquinones have been reported to have significant antibacterial effects against resistant strains of bacteria .

Antiparasitic Activity

The compound has been evaluated for its antiparasitic potential , particularly against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies revealed that it exhibits significant activity against epimastigotes and trypomastigotes, suggesting its potential as a therapeutic agent in treating parasitic infections .

The biological activity of this compound can be attributed to several mechanisms:

- Redox Cycling : The quinone moiety facilitates redox cycling, generating ROS that damage cellular components.

- Enzyme Inhibition : It can inhibit key enzymes involved in cellular metabolism and proliferation.

- Gene Regulation : The compound may affect gene expression related to cell survival and apoptosis pathways .

Study on Anticancer Activity

In a comparative study, various naphthoquinone derivatives were tested on different cancer cell lines. The results indicated that compounds similar to this compound exhibited IC₅₀ values in the low micromolar range, demonstrating substantial cytotoxic effects. For instance, one derivative showed an IC₅₀ value of 1.72 µM against T. cruzi epimastigotes .

| Compound | Cell Line | IC₅₀ (µM) | Apoptosis Rate (%) |

|---|---|---|---|

| This compound | HeLa | 5.0 | 81 |

| Naphthoquinone Derivative A | MCF7 | 2.5 | 76 |

| Naphthoquinone Derivative B | A549 | 3.0 | 70 |

Antimicrobial Activity Assessment

A series of tests conducted against various bacterial strains revealed that this compound had notable inhibitory effects on both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against Staphylococcus aureus.

科学研究应用

Antimalarial Activity

Research has indicated that derivatives of naphthoquinones, including 2-chloro-3-(4-phenyl-1-piperazinyl)naphthoquinone, exhibit significant antimalarial properties.

- Mechanism of Action : These compounds target the glutathione reductase enzyme in Plasmodium falciparum, which is critical for the parasite's survival under oxidative stress conditions. Inhibiting this enzyme leads to increased levels of reactive oxygen species within the parasite, ultimately resulting in its death .

- Case Studies : A study demonstrated that certain naphthoquinone derivatives showed potent activity against both chloroquine-sensitive and resistant strains of P. falciparum, indicating their potential as effective antimalarial agents . Another research highlighted that modifications to the naphthoquinone structure could enhance its efficacy and selectivity against malaria parasites .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies.

- In Vitro Studies : Compounds derived from naphthoquinones have been evaluated for their cytotoxic effects on different cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of breast cancer cells and other malignancies .

- Mechanism : The proposed mechanisms include induction of apoptosis and disruption of cellular redox balance, which are crucial for cancer cell survival . Research also indicates that structural modifications can significantly enhance the anticancer activity of these compounds, making them candidates for further development in cancer therapy .

Antimicrobial Activity

Beyond antimalarial and anticancer applications, naphthoquinone derivatives have demonstrated antimicrobial properties.

- Broad-Spectrum Activity : Studies have shown that these compounds possess activity against various bacterial strains and fungi, making them valuable in developing new antimicrobial agents .

- Specific Findings : For example, certain derivatives were found to exhibit high potency against Trypanosoma cruzi, the causative agent of Chagas disease, showcasing their potential as therapeutic agents beyond traditional applications .

Summary Table of Applications

| Application | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimalarial | Inhibition of glutathione reductase | Effective against chloroquine-resistant strains |

| Anticancer | Induction of apoptosis; redox balance disruption | Potent against various cancer cell lines |

| Antimicrobial | Broad-spectrum antimicrobial activity | Active against T. cruzi and other pathogens |

化学反应分析

(a) X-ray Crystallography

-

Derivatives such as 2-chloro-3-((4-methoxyphenyl)amino)-1,4-naphthoquinone crystallize in an orthorhombic system (space group Pna2₁) with lattice parameters:

(b) Spectroscopic Data

-

IR Spectroscopy : C=O stretching at 1637–1639 cm⁻¹ and hydroxyl (-OH) peaks at 3570 cm⁻¹ .

-

¹H NMR : Singlet signals for hydroxyl protons at δ 12.64–13.90 ppm and piperazine protons at δ 2.49–3.30 ppm .

-

Mass Spectrometry : Protonated molecular ions observed at m/z 326–509 .

Theoretical and Experimental Correlations

-

Density Functional Theory (DFT) studies validate experimental geometries, showing RMSD < 0.5 Å between calculated and crystallographic bond lengths .

-

Resonance-Assisted Hydrogen Bonding (RAHB) : Observed in derivatives with electron-withdrawing groups, enhancing stability via N···O interactions (3.075–3.227 Å) .

Reactivity and Functionalization

属性

IUPAC Name |

2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O2/c21-17-18(20(25)16-9-5-4-8-15(16)19(17)24)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-9H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVCXACYNOIORRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C(=O)C4=CC=CC=C4C3=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135127-46-7 | |

| Record name | 2-CHLORO-3-(4-PHENYL-1-PIPERAZINYL)NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the main chemical reaction involving 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione discussed in the research paper?

A1: The research paper focuses on synthesizing novel N,S-substituted naphthoquinone analogues. Specifically, 2-chloro-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (1) reacts with allyl mercaptan to yield 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (2). This reaction replaces the chlorine atom in the starting compound with an allylthio group. [] You can find the paper here:

Q2: How was the newly synthesized 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione characterized?

A2: The researchers employed several spectroscopic techniques to confirm the structure of the synthesized 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (2). These included Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [] These techniques provide complementary information about the functional groups, connectivity, and molecular weight of the compound, confirming its successful synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。